molecular formula C20H23N5O3 B2405780 ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate CAS No. 338396-64-8

ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate

Cat. No.: B2405780
CAS No.: 338396-64-8
M. Wt: 381.436
InChI Key: UOMFEVXXAXHSQX-XZSJGBCJSA-N
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Description

Ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-3-28-20(26)16(14-22)12-15(13-21)19(23)25-10-8-24(9-11-25)17-4-6-18(27-2)7-5-17/h4-7,12H,3,8-11,23H2,1-2H3/b16-12-,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMFEVXXAXHSQX-XZSJGBCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C(=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)OC)\C#N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate, a compound with the molecular formula C20_{20}H23_{23}N5_5O3_3 and a molecular weight of 381.436 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, anti-inflammatory effects, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through various methods that involve the modification of piperazine derivatives and dicyano compounds. The structural features include:

  • Amino Group : Contributes to its reactivity and interaction with biological targets.
  • Dicyano Group : Imparts potential for electron-withdrawing effects, enhancing biological activity.
  • Piperazine Moiety : Known for its pharmacological significance in drug design.

Antimicrobial Activity

Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study by Fandaklı et al. (2012) : Investigated related compounds and found notable antimicrobial activity against various pathogens.
  • Bektaş et al. (2007) : Reported on novel 1,2,4-triazole derivatives that displayed good to moderate antimicrobial activities.

Anti-inflammatory Effects

The incorporation of the 4-(4-methoxyphenyl)piperazin-1-yl moiety in derivatives has led to promising anti-inflammatory outcomes:

  • Annapurna & Jalapathi (2014) : Their research indicated that certain derivatives showed significant anti-inflammatory activity in vitro.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized compounds, this compound demonstrated superior efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

CompoundMIC against S. aureusMIC against E. coli
Ethyl compound15 µg/mL20 µg/mL
Standard antibiotic30 µg/mL50 µg/mL

Case Study 2: Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, the compound exhibited a dose-dependent reduction in paw edema compared to control groups. The results suggested that the compound could inhibit pro-inflammatory cytokines effectively.

Treatment GroupPaw Edema Reduction (%)
Ethyl compound (50 mg/kg)60%
Ethyl compound (100 mg/kg)75%
Control group10%

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to achieve high stereoselectivity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of malonaldehyde bis(dimethyl acetal) with amines (e.g., ethanamine) under acidic conditions (acetic acid) to form the diene backbone.
  • Step 2: Introduction of the sulfonyl or cyano groups via nucleophilic substitution or Michael addition, using reagents like ethyl 2-(phenylsulfonyl)acetate in DMF with a base (e.g., DBU) to promote stereoselectivity .
  • Step 3: Piperazine incorporation via SNAr (nucleophilic aromatic substitution) using 4-(4-methoxyphenyl)piperazine.
    Key Controls:
  • Temperature (reflux for cyclization), solvent polarity (DMF for polar intermediates), and catalyst/base selection (DBU for deprotonation).
  • Monitor progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to ensure intermediate purity.

Q. How can the stereochemistry (2Z,4E) and structural integrity of the compound be confirmed?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to identify coupling constants (e.g., 3JHH^3J_{HH}) for double-bond geometry. NOESY correlations can confirm spatial proximity of substituents .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry (e.g., planar pentadiene conformation with dihedral angles <15° between substituents, as in similar compounds) .
  • Elemental Analysis: Confirm empirical formula (e.g., CHNS analysis with <0.3% deviation from theoretical values) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store in airtight containers under inert gas (N2_2 or Ar) at −20°C to prevent hydrolysis of the cyano and ester groups.
  • Use desiccants (silica gel) to avoid moisture absorption, which can degrade the diene system .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of the conjugated diene system?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with experimental UV-Vis spectra (λmax ~300–400 nm for π→π* transitions) .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO or aqueous buffers to assess aggregation propensity, which impacts bioavailability .

Q. What strategies resolve contradictions in reported biological activity across assays (e.g., cytotoxicity vs. non-toxicity)?

Methodological Answer:

  • Assay Validation:
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for cytotoxicity) to confirm target engagement .
    • Control for metabolic interference by pre-treating cell lines with cytochrome P450 inhibitors.
  • Purity Analysis: Quantify impurities via HPLC-MS; even 1% contamination with hydrolyzed byproducts (e.g., carboxylic acids) can skew results .

Q. How can derivatives be designed to explore structure-activity relationships (SAR) for receptor targeting?

Methodological Answer:

  • Piperazine Modifications: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl, CF3_3) or donating (e.g., OMe, NH2_2) substituents to modulate receptor binding. Synthesize analogs via Buchwald-Hartwig coupling .
  • Diene Backbone Alterations: Introduce methyl groups at C3/C5 to sterically hinder rotation and stabilize bioactive conformations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Batch Comparison: Run 1H^1H-NMR under identical conditions (solvent, temperature). Shifts >0.1 ppm suggest structural deviations (e.g., tautomerism or isomerization).
  • Isotopic Labeling: Use 15N^{15}N-labeled piperazine to track unexpected protonation states or hydrogen bonding in DMSO-d6_6 .

Q. Why might in vitro potency fail to correlate with in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). Poor solubility (<10 µM in PBS) often limits bioavailability .
  • Prodrug Strategies: Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance membrane permeability .

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